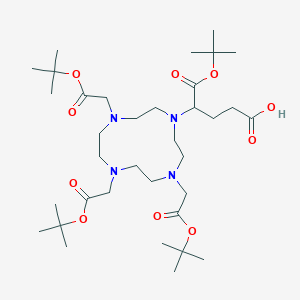
DOTA-GA(tBu)4
Overview
Description
Mechanism of Action
Target of Action
DOTA-GA(tBu)4 is primarily used as a macrocyclic chelator . Its main role is in medical imaging , where it binds to certain targets to enhance the contrast and clarity of the images.
Mode of Action
The compound interacts with its targets by forming stable complexes . This interaction enhances the visibility of the targets in medical imaging procedures .
Pharmacokinetics
It’s known that the compound exhibits favorable pharmacokinetics, with low unspecific uptake and high tumor accumulation in certain conditions .
Result of Action
The primary result of this compound’s action is the enhancement of medical imaging . By forming stable complexes with its targets, it improves the contrast and clarity of images, aiding in more accurate diagnosis and treatment planning.
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be significantly affected by the presence of hygroscopic DMSO . Furthermore, the compound’s stability can be influenced by storage conditions, with recommended storage at -20°C for the powder form and -80°C for the solvent form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DOTA-GA(tBu)4 typically involves the preparation of the DOTA chelator from a cyclen precursor on a solid-phase support. This method allows for the efficient and cost-effective production of high-purity DOTA-linked peptides for imaging and therapy . The process includes the following steps:
Cyclen Precursor Preparation: Cyclen is prepared and functionalized with glutaric acid.
Solid-Phase Synthesis: The functionalized cyclen is linked to a solid-phase support, followed by the addition of tert-butyl ester groups to protect the carboxyl groups.
Purification: The final product is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated solid-phase peptide synthesizers and large-scale RP-HPLC systems allows for the efficient production of this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
DOTA-GA(tBu)4 undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions such as gallium, lutetium, and others.
Substitution: The tert-butyl ester groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Substitution: Reagents such as trifluoroacetic acid can be used to remove the tert-butyl ester groups, allowing for further functionalization.
Major Products
Chelation Products: Stable metal complexes used in imaging and therapy.
Substitution Products: Modified DOTA derivatives with different functional groups for specific applications.
Scientific Research Applications
DOTA-GA(tBu)4 has numerous applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelator with similar properties but without the glutaric acid and tert-butyl ester groups.
DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid): Similar to DOTA-GA(tBu)4 but with different ester groups.
Uniqueness
This compound is unique due to its combination of glutaric acid and tert-butyl ester groups, which enhance its stability and versatility in forming metal complexes. This makes it particularly suitable for applications requiring high stability and specificity .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64N4O10/c1-32(2,3)46-28(42)23-36-15-17-37(24-29(43)47-33(4,5)6)19-21-39(26(13-14-27(40)41)31(45)49-35(10,11)12)22-20-38(18-16-36)25-30(44)48-34(7,8)9/h26H,13-25H2,1-12H3,(H,40,41) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAUFMLRKFUOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


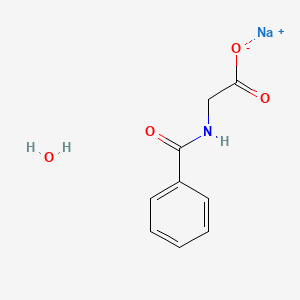

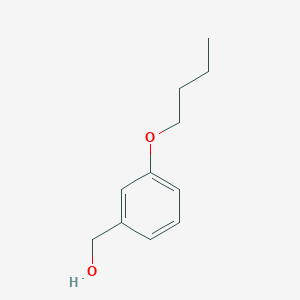
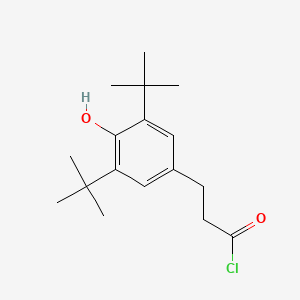
![(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid](/img/structure/B3123219.png)
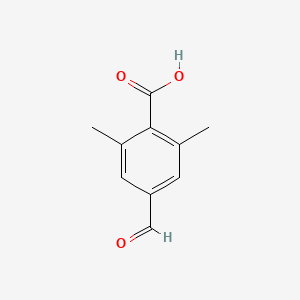
![4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B3123246.png)
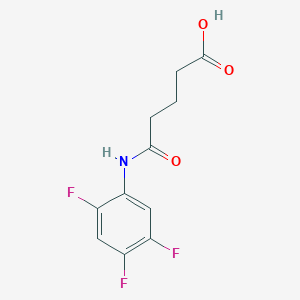
![4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile](/img/structure/B3123256.png)
![2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B3123262.png)
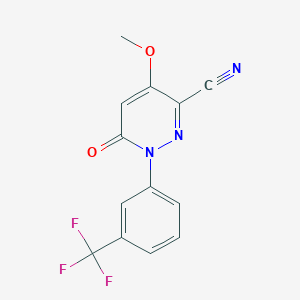
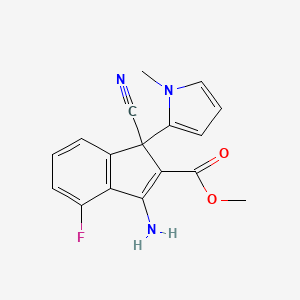
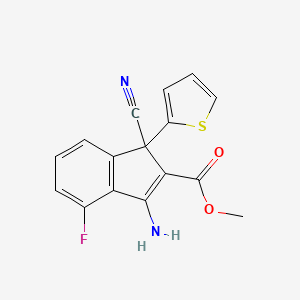
![Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3123310.png)
